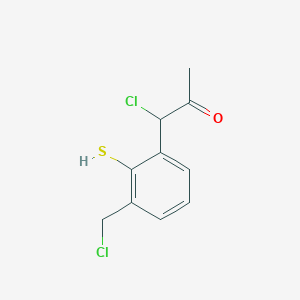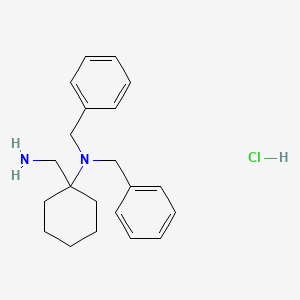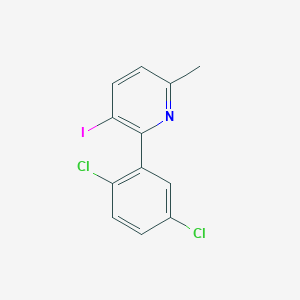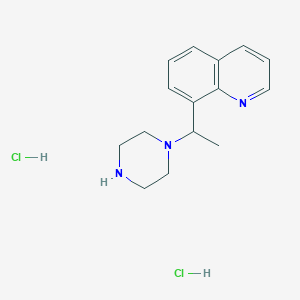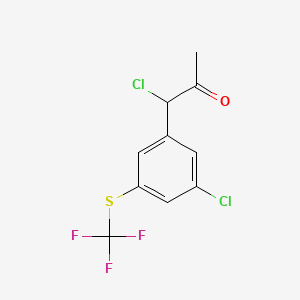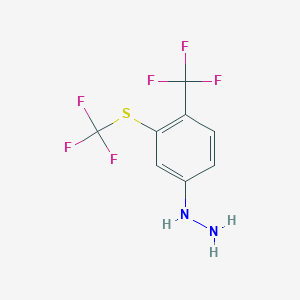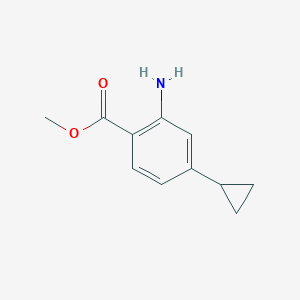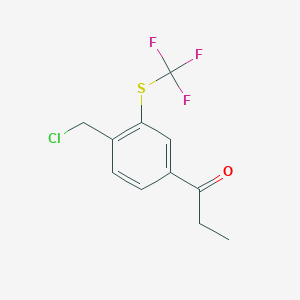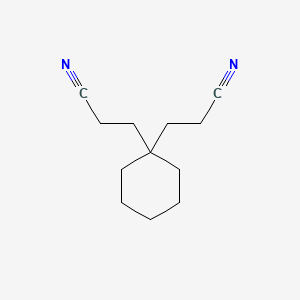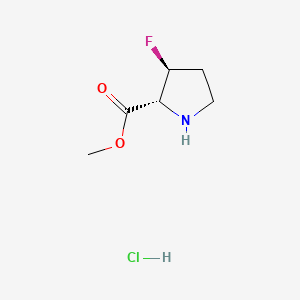
Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow chemistry techniques allow for better control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
- Methyl (2R,3S)-3-chloropyrrolidine-2-carboxylate hydrochloride
- Methyl (2R,3S)-3-bromopyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated analogs.
属性
分子式 |
C6H11ClFNO2 |
|---|---|
分子量 |
183.61 g/mol |
IUPAC 名称 |
methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
InChI 键 |
PVDPBWIVKAQESZ-FHAQVOQBSA-N |
手性 SMILES |
COC(=O)[C@@H]1[C@H](CCN1)F.Cl |
规范 SMILES |
COC(=O)C1C(CCN1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


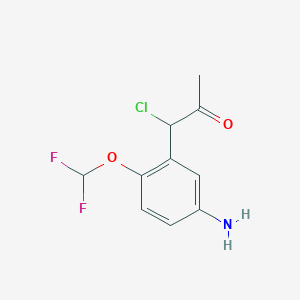

![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
